
2-Bromo-3-chloro-6-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-6-ethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H7BrClN
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-ethylpyridine can be achieved through several methods. One common approach involves the halogenation of 6-ethylpyridine. The process typically includes the following steps:
Chlorination: The chlorination at the 3-position can be carried out using chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-6-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-3-chloro-6-ethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-6-ethylpyridine involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The ethyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-chloro-6-methylpyridine
- 2-Bromo-3-chloro-6-phenylpyridine
- 2-Bromo-3-chloro-6-isopropylpyridine
Uniqueness
2-Bromo-3-chloro-6-ethylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The ethyl group further enhances its chemical properties, making it a valuable compound in various synthetic applications.
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-bromo-3-chloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3 |
Clé InChI |
MDKIOLVWSANFKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


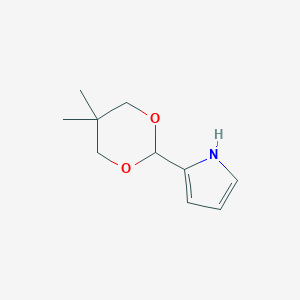
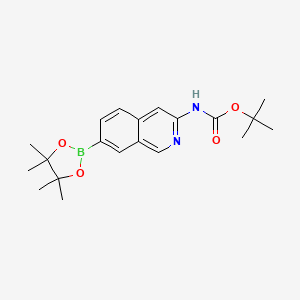

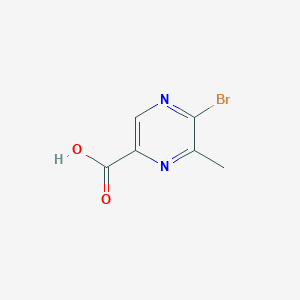
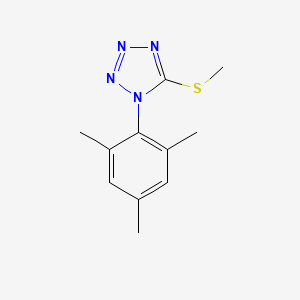
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)
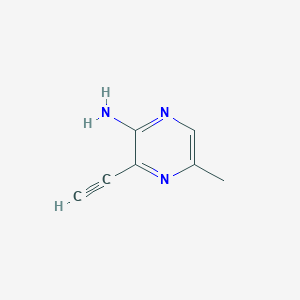




![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)

